molecular formula C28H29N5OS B1674433 IKK Inhibitor VII CAS No. 873225-46-8

IKK Inhibitor VII

Cat. No. B1674433
CAS RN: 873225-46-8
M. Wt: 483.6 g/mol
InChI Key: BWZJBXAPRCVCKQ-UHFFFAOYSA-N
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Description

IKK Inhibitor VII, also known as IKK-16, is a 2-benzamido-pyrimidines and selective inhibitor of IκB kinase (IKK) . It has been reported to effectively inhibit TNFα release into plasma upon LPS-challenge in the rat . This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications .


Synthesis Analysis

The synthesis of IKK Inhibitor VII involves various chemical reactions. A study on the design and preparation of 2-benzamido-pyrimidines as inhibitors of IKK provides insights into the synthesis process . Another study discusses the synthesis of C-14 and C-13, H-2-labeled IKK inhibitor .


Molecular Structure Analysis

The molecular structure of IKK Inhibitor VII has been analyzed using techniques such as molecular docking, quantum mechanics/molecular mechanics calculation, and Poisson-Boltzmann/surface area analysis .


Chemical Reactions Analysis

IKK Inhibitor VII is involved in several chemical reactions. It plays a key role in the phosphorylation of inhibitors of kappa B (IκBs), triggering their ubiquitination and degradation to activate the nuclear factor kappa-B (NF-κB) cascade . It also has implications in the PI3K/AKT/mTOR pathway .


Physical And Chemical Properties Analysis

IKK Inhibitor VII, referenced under CAS 873225-46-8, has a molecular formula of C28H29N5OS . It is a novel inhibitor of IκB kinase (IKK) with the IC50 values of 0.04μM, 0.2μM, and 0.07μM for IKK2, IKK1, and IKK complex, respectively .

properties

IUPAC Name

[4-[[4-(1-benzothiophen-2-yl)pyrimidin-2-yl]amino]phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5OS/c34-27(33-17-12-23(13-18-33)32-15-3-4-16-32)20-7-9-22(10-8-20)30-28-29-14-11-24(31-28)26-19-21-5-1-2-6-25(21)35-26/h1-2,5-11,14,19,23H,3-4,12-13,15-18H2,(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZJBXAPRCVCKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)NC4=NC=CC(=N4)C5=CC6=CC=CC=C6S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80429553
Record name IKK Inhibitor VII
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

IKK Inhibitor VII

CAS RN

873225-46-8
Record name IKK Inhibitor VII
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 873225-46-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does IKK 16 interact with its target, IKK?

A1: IKK 16 is an ATP-competitive inhibitor of IKK, meaning it competes with ATP for binding to the kinase domain of IKK, thereby preventing its phosphorylation activity. [, , ]

Q2: What are the downstream effects of IKK inhibition by IKK 16?

A2: IKK 16, by inhibiting IKK, prevents the phosphorylation and subsequent degradation of IκB proteins. This, in turn, blocks the translocation of NF-κB from the cytoplasm to the nucleus, inhibiting the transcription of NF-κB target genes involved in inflammation, immune responses, and cell survival. [, , , , ]

Q3: Does IKK 16 affect other signaling pathways besides NF-κB?

A3: While IKK 16 primarily targets the NF-κB pathway, some studies suggest potential cross-talk with other signaling pathways. For instance, research indicates that IKK 16 can modulate the MAPK pathway in SKBR3 breast cancer cells. []

Q4: How does IKK 16 influence inflammatory responses?

A4: IKK 16 demonstrates anti-inflammatory effects by inhibiting the NF-κB pathway. It reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-18 in various models, including sepsis, lung injury, and rheumatoid arthritis. [, , , ]

Q5: What is the molecular formula and weight of IKK 16?

A5: The provided research papers do not explicitly state the molecular formula and weight of IKK 16.

Q6: Is there any spectroscopic data available for IKK 16?

A6: The provided research papers do not offer detailed spectroscopic data for IKK 16.

Q7: What is known about the stability and material compatibility of IKK 16?

A7: Information regarding the stability and material compatibility of IKK 16 under various conditions is not provided in the research papers.

Q8: Does IKK 16 possess any catalytic properties?

A8: IKK 16 functions as an enzyme inhibitor and does not exhibit inherent catalytic properties. Its primary role is to block the catalytic activity of IKK.

Q9: What are the potential applications of IKK 16 in research and drug discovery?

A9: Given its ability to inhibit the NF-κB pathway, IKK 16 has been explored as a potential therapeutic agent for:

  • Inflammatory diseases: Sepsis, acute lung injury, and rheumatoid arthritis. [, , , ]
  • Cancer: Prostate cancer, lung adenocarcinoma, and glioblastoma. [, , , ]
  • Autoimmune diseases: Hashimoto's thyroiditis. []

Q10: Have there been any computational chemistry studies conducted on IKK 16?

A10: The provided research papers do not mention specific computational chemistry studies or QSAR models developed for IKK 16.

Q11: How do structural modifications of IKK 16 affect its activity and selectivity?

A11: While detailed SAR studies are not described in the papers, research on related pyrazolopyrimidine inhibitors, such as 1-naphthyl PP1, highlights the impact of structural modifications on PKD inhibitory activity. []

Q12: What is known about the stability of IKK 16 under different conditions?

A12: The research papers do not provide specific data on the stability of IKK 16 under various storage conditions or formulations.

Q13: What is the pharmacokinetic profile of IKK 16?

A13: The research papers primarily focus on the in vitro and in vivo effects of IKK 16, with limited information on its absorption, distribution, metabolism, and excretion (ADME) properties.

Q14: What is the efficacy of IKK 16 in in vitro and in vivo models?

A14: IKK 16 has demonstrated efficacy in various experimental models:

  • In vitro: It inhibits the proliferation, migration, and invasion of cancer cells. [, , ] It also reduces inflammatory cytokine production in stimulated immune cells. [, ]
  • In vivo: It attenuates disease severity in animal models of sepsis, lung injury, rheumatoid arthritis, and cancer. [, , , , , ]

Q15: Are there any known resistance mechanisms to IKK 16?

A15: The provided research papers do not mention specific resistance mechanisms to IKK 16.

Q16: What is the toxicological profile of IKK 16?

A16: The provided research papers primarily focus on the therapeutic potential of IKK 16, with limited information on its long-term toxicity or adverse effects.

Q17: Are there any specific drug delivery strategies being investigated for IKK 16?

A17: The research papers do not mention specific drug delivery approaches for IKK 16.

Q18: Are there any biomarkers associated with IKK 16 efficacy or toxicity?

A18: The provided research papers do not identify specific biomarkers for IKK 16 efficacy or toxicity.

Q19: What analytical methods are used to characterize and quantify IKK 16?

A19: The research papers do not provide detailed descriptions of specific analytical techniques used for the characterization and quantification of IKK 16.

Q20: What is the environmental impact of IKK 16?

A20: The provided research papers do not mention any studies on the environmental impact or degradation of IKK 16.

Q21: Are there any alternative compounds or strategies to IKK 16?

A21: The research papers highlight the potential of other NF-κB inhibitors, such as Bay 11-7082, and DPP-4 inhibitors, such as linagliptin, as alternative strategies for modulating the NF-κB pathway. [, , ]

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